molecular formula C10H10ClNO B1598343 (5-chloro-3-methyl-1H-indol-2-yl)methanol CAS No. 77373-72-9

(5-chloro-3-methyl-1H-indol-2-yl)methanol

Cat. No.: B1598343
CAS No.: 77373-72-9
M. Wt: 195.64 g/mol
InChI Key: QVGOHWPJESAKBZ-UHFFFAOYSA-N
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Description

(5-chloro-3-methyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound features a chloro group at the 5-position, a methyl group at the 3-position, and a methanol group at the 2-position of the indole ring.

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . The specific interactions and resulting changes would depend on the particular target involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-3-methyl-1H-indol-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chloroindole.

    Methylation: The 3-position of the indole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Formylation: The 2-position is then formylated using a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

    Reduction: The formyl group is reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-3-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: (5-chloro-3-methyl-1H-indol-2-yl)formaldehyde.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Substituted indole derivatives with different functional groups at the 5-position.

Scientific Research Applications

(5-chloro-3-methyl-1H-indol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Used in the development of new materials and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-1H-indol-2-yl)methanol
  • (7-Methoxy-1H-indol-2-yl)methanol
  • (6-Bromo-1H-indol-2-yl)methanol
  • (5-Bromo-1H-indol-2-yl)methanol
  • (1H-Indol-2-yl)methanol

Uniqueness

(5-chloro-3-methyl-1H-indol-2-yl)methanol is unique due to the presence of both chloro and methyl groups, which can significantly alter its chemical and biological properties compared to other indole derivatives

Properties

IUPAC Name

(5-chloro-3-methyl-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGOHWPJESAKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391629
Record name (5-chloro-3-methyl-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77373-72-9
Record name (5-chloro-3-methyl-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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